N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide
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Overview
Description
N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide typically involves the following steps:
Formation of the xanthene moiety: This can be achieved through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions.
Introduction of the acetamide group: This step involves the reaction of the xanthene derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the dichloromethylphenyl group: This can be done through a nucleophilic substitution reaction where the xanthene-acetamide intermediate reacts with 2,4-dichloro-3-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(9H-xanthen-9-yl)acetamide
- N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide
- N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)ethanamide
Uniqueness
N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide stands out due to its unique combination of a dichloromethylphenyl group and a xanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17Cl2NO2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C22H17Cl2NO2/c1-13-17(23)10-11-18(22(13)24)25-21(26)12-16-14-6-2-4-8-19(14)27-20-9-5-3-7-15(16)20/h2-11,16H,12H2,1H3,(H,25,26) |
InChI Key |
LOAVQOQOPIWWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24)Cl |
Origin of Product |
United States |
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